molecular formula C19H21NO2 B063478 (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone CAS No. 191090-34-3

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone

Cat. No. B063478
M. Wt: 295.4 g/mol
InChI Key: VZRSFLJYNPTJNK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone, also known as IBOP or 4-IBOP, is a chemical compound that belongs to the class of oxazolidinones. It is a potent and selective agonist of the δ-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. IBOP has been widely used in scientific research to investigate the role of the δ-opioid receptor in various physiological and pathological processes.

Mechanism Of Action

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone acts as a selective agonist of the δ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system. Activation of the δ-opioid receptor by (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone leads to the inhibition of adenylyl cyclase, resulting in decreased levels of intracellular cAMP and subsequent modulation of ion channels and other downstream signaling pathways.

Biochemical And Physiological Effects

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone has been shown to have a range of biochemical and physiological effects, including analgesia, anticonvulsant activity, and antidepressant-like effects. It has also been implicated in the regulation of immune function, inflammation, and stress response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone in lab experiments is its high selectivity and potency for the δ-opioid receptor, which allows for precise manipulation of this receptor subtype. However, one limitation is that (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone is relatively expensive and can be difficult to synthesize, which may limit its widespread use in certain research settings.

Future Directions

There are several potential future directions for research involving (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone and the δ-opioid receptor. One area of interest is the role of this receptor subtype in the regulation of pain and inflammation, and the development of novel analgesic and anti-inflammatory therapies based on δ-opioid receptor agonists. Another potential direction is the investigation of the δ-opioid receptor in the context of stress and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone and other δ-opioid receptor agonists, and to develop more selective and potent compounds for use in both basic and clinical research.

Scientific Research Applications

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone has been extensively used in scientific research to study the pharmacology and function of the δ-opioid receptor. It has been shown to have analgesic, anticonvulsant, and antidepressant effects in animal models, and has also been implicated in the regulation of immune function, inflammation, and stress response.

properties

IUPAC Name

(4S)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSFLJYNPTJNK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432644
Record name (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone

CAS RN

191090-34-3
Record name (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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